molecular formula C16H15N3O6 B8201732 Pomalidomide-C2-acid

Pomalidomide-C2-acid

Cat. No.: B8201732
M. Wt: 345.31 g/mol
InChI Key: HIZAHNGGMCSUEV-UHFFFAOYSA-N
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Description

Pomalidomide-C2-acid is a complex organic compound with potential applications in various fields, including medicinal chemistry and targeted protein degradation. This compound is characterized by its intricate structure, which includes a piperidinyl group and an isoindolinone moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pomalidomide-C2-acid typically involves multiple steps. One common approach starts with the preparation of 2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindoline, which is then reacted with various reagents to introduce the propanoic acid moiety. The reaction conditions often include the use of organic solvents, controlled temperatures, and specific catalysts to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize yield and purity while minimizing waste and energy consumption. The use of advanced analytical techniques, such as high-performance liquid chromatography (HPLC) and mass spectrometry, is crucial for monitoring the synthesis and ensuring the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Pomalidomide-C2-acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include organic solvents (e.g., dichloromethane, ethanol), acids (e.g., hydrochloric acid, sulfuric acid), and bases (e.g., sodium hydroxide, potassium carbonate). Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols or amines. Substitution reactions can result in a wide range of derivatives, depending on the nature of the substituents introduced .

Scientific Research Applications

Pomalidomide-C2-acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Pomalidomide-C2-acid involves its interaction with specific molecular targets, such as proteins or enzymes. This interaction can lead to the modulation of biological pathways, resulting in various physiological effects. For example, in targeted protein degradation, the compound may bind to an E3 ubiquitin ligase, facilitating the ubiquitination and subsequent degradation of a target protein .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets this compound apart is its specific functional groups and the potential for targeted protein degradation. This makes it a valuable tool in medicinal chemistry and drug development, offering unique advantages over other similar compounds .

Properties

IUPAC Name

3-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O6/c20-11-5-4-10(14(23)18-11)19-15(24)8-2-1-3-9(13(8)16(19)25)17-7-6-12(21)22/h1-3,10,17H,4-7H2,(H,21,22)(H,18,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIZAHNGGMCSUEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NCCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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